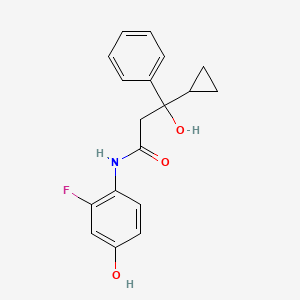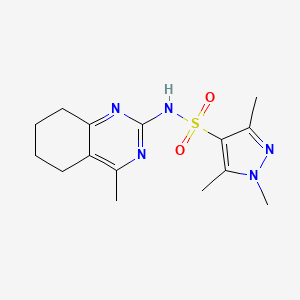![molecular formula C14H22N2O2S B7662787 N-[3-(azepan-1-yl)phenyl]ethanesulfonamide](/img/structure/B7662787.png)
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide, also known as AEBSF, is a synthetic serine protease inhibitor that has been widely used in scientific research. It is commonly used to inhibit proteases in biological samples, particularly in the field of protein purification and analysis. AEBSF has been shown to have a high specificity for serine proteases, making it an invaluable tool for researchers in this field.
Mécanisme D'action
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide works by irreversibly inhibiting serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. This compound forms a covalent bond with the active site of the protease, preventing it from functioning properly. This mechanism of action has been well studied and is well understood by researchers in the field.
Biochemical and Physiological Effects
This compound has been shown to have a high specificity for serine proteases, making it an invaluable tool for researchers in this field. It has been used to study the role of proteases in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Additionally, this compound has been shown to have minimal effects on other enzymes and proteins, making it a highly specific inhibitor.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of serine proteases, making it an invaluable tool for researchers in this field. Additionally, this compound has been shown to have minimal effects on other enzymes and proteins, making it a highly specific inhibitor. However, there are some limitations to the use of this compound in laboratory experiments. It is important to use the appropriate concentration of this compound, as higher concentrations can lead to non-specific inhibition of other enzymes and proteins.
Orientations Futures
There are several future directions for research on N-[3-(azepan-1-yl)phenyl]ethanesulfonamide. One area of research is the development of new and improved protease inhibitors. Researchers are working to develop inhibitors that are more specific and have fewer side effects than current inhibitors. Additionally, researchers are studying the role of proteases in various diseases and are working to develop new therapies that target these enzymes. Finally, researchers are studying the biochemical and physiological effects of this compound in order to better understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide can be synthesized by reacting 3-(azepan-1-yl)aniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography. This synthesis method has been well established and is widely used in laboratories around the world.
Applications De Recherche Scientifique
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide has a wide range of applications in scientific research. It is commonly used to inhibit proteases in biological samples, particularly in the field of protein purification and analysis. This compound has also been used to study the role of proteases in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-19(17,18)15-13-8-7-9-14(12-13)16-10-5-3-4-6-11-16/h7-9,12,15H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZTUICNCAHJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-thiophen-2-ylethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7662705.png)
![1-(6-methylpyridin-2-yl)-3-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]urea](/img/structure/B7662721.png)
![2-cyclohexyl-5-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7662730.png)
![N-[(2-hydroxycyclopentyl)methyl]-2-phenylpropanamide](/img/structure/B7662738.png)


![1-methyl-4-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]piperazine](/img/structure/B7662757.png)
![2-(difluoromethoxy)-5-fluoro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7662762.png)

![2-[[(3,7-Dimethyl-1-benzofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662777.png)
![4-(dimethylamino)-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7662783.png)
![1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7662797.png)
![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)

